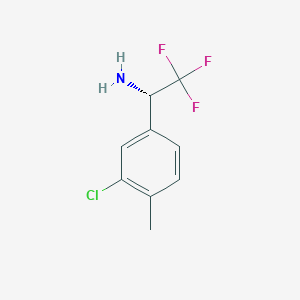
(1S)-1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethylamine is a chemical compound characterized by the presence of a chiral center, a trifluoromethyl group, and a chloromethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethylamine typically involves the reaction of 3-chloro-4-methylbenzaldehyde with a suitable amine source under controlled conditions. One common method involves the use of reductive amination, where the aldehyde is first converted to an imine intermediate, followed by reduction to the desired amine using a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and advanced purification techniques such as crystallization and chromatography are often employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted amines and other derivatives .
Wissenschaftliche Forschungsanwendungen
(1S)-1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (1S)-1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S)-1-(3-Chloro-4-methylphenyl)cyclopropylmethylamine
- (1S)-1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanol
- (1S)-1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroacetic acid
Uniqueness
(1S)-1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethylamine is unique due to its combination of a chiral center, a trifluoromethyl group, and a chloromethylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C9H9ClF3N |
|---|---|
Molekulargewicht |
223.62 g/mol |
IUPAC-Name |
(1S)-1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H9ClF3N/c1-5-2-3-6(4-7(5)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
HXJKOFXBVJMAFG-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)[C@@H](C(F)(F)F)N)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


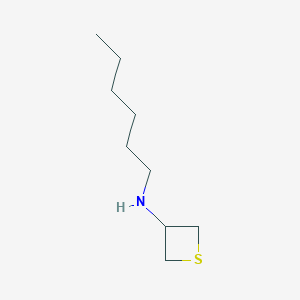
![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine](/img/structure/B13006490.png)
![Methyl 2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoate](/img/structure/B13006498.png)
![Octahydropyrrolo[2,3-c]pyrrol-2-one](/img/structure/B13006519.png)
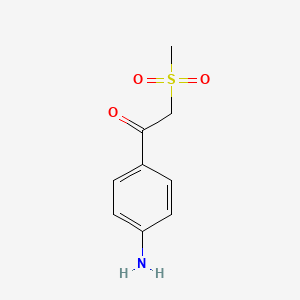
![(1S,2R,5R,6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13006532.png)
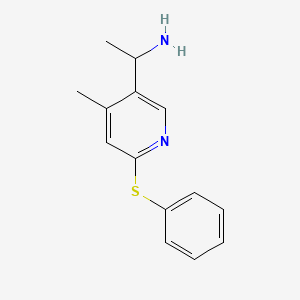
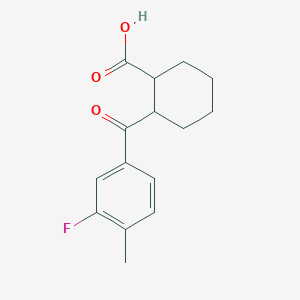
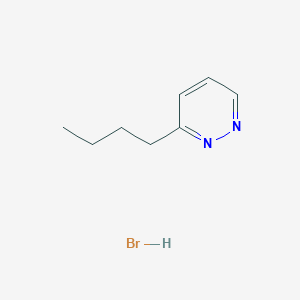
![(1R,2S,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13006559.png)
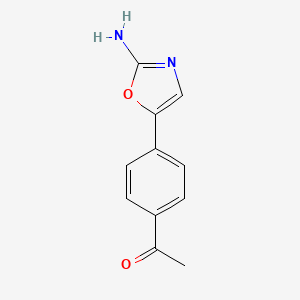
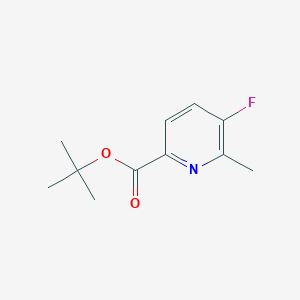
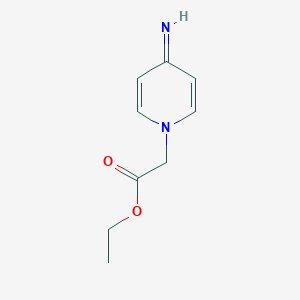
![1-[Amino(phenyl)methyl]cyclohexan-1-ol](/img/structure/B13006580.png)
